molecular formula C22H22BrNO4S B3049081 Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- CAS No. 192767-23-0

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-

Cat. No.: B3049081
CAS No.: 192767-23-0
M. Wt: 476.4 g/mol
InChI Key: YYLDNQJUMNGLLQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C22H22BrNO4S and a molecular weight of 476.385 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-bis(4-methoxybenzyl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on this enzyme for survival .

Comparison with Similar Compounds

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:

The uniqueness of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO4S/c1-27-20-9-3-17(4-10-20)15-24(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(23)8-14-22/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDNQJUMNGLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648837
Record name 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192767-23-0
Record name 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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